N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazinone derivatives and pyrazole-based molecules, such as:
- 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
- 3-(6-oxo-1,6-dihydro-3-pyridazinyl)benzonitrile .
Uniqueness
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-11-17(23(2)21-12)19(26)20-14-5-7-15(8-6-14)24-18(25)10-9-16(22-24)13-3-4-13/h9-11,13-15H,3-8H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHLSVEXXFUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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